molecular formula C5H12ClN B2843820 Methyl(2-methylprop-2-en-1-yl)amine hydrochloride CAS No. 118814-96-3

Methyl(2-methylprop-2-en-1-yl)amine hydrochloride

Cat. No.: B2843820
CAS No.: 118814-96-3
M. Wt: 121.61
InChI Key: GCNVREMXOWMOQW-UHFFFAOYSA-N
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Description

Methyl(2-methylprop-2-en-1-yl)amine hydrochloride: is a chemical compound with the molecular formula C5H12ClN. It is also known by its IUPAC name, N,2-dimethylprop-2-en-1-amine hydrochloride. This compound is typically found in a solid form and is used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-methylprop-2-en-1-yl)amine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylprop-2-en-1-amine with hydrochloric acid. The reaction is typically carried out under an inert atmosphere at room temperature to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl(2-methylprop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl(2-methylprop-2-en-1-yl)amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(2-methylprop-2-en-1-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical research .

Comparison with Similar Compounds

Uniqueness: Methyl(2-methylprop-2-en-1-yl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

N,2-dimethylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(2)4-6-3;/h6H,1,4H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNVREMXOWMOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118814-96-3
Record name methyl(2-methylprop-2-en-1-yl)amine hydrochloride
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